molecular formula C29H40O10 B12782528 Baccharanoid B1 CAS No. 71695-69-7

Baccharanoid B1

Cat. No.: B12782528
CAS No.: 71695-69-7
M. Wt: 548.6 g/mol
InChI Key: PYYBXMVTBWYBDY-WDDWFXKOSA-N
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Description

  • Structure: Use IUPAC nomenclature to describe its chemical structure (e.g., functional groups, stereochemistry) .
  • Sources: Identify natural sources (e.g., plant species like Baccharis genus) or synthetic pathways.
  • Properties: Detail physical-chemical properties (e.g., solubility, melting point) and spectral data (NMR, IR) .
  • Applications: Highlight pharmacological activities (e.g., anti-inflammatory, anticancer) with references to in vitro/in vivo studies.

Properties

CAS No.

71695-69-7

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

(1R,3R,6R,8R,13S,14R,17R,18E,20Z,24R,25S,26S)-6,14-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione

InChI

InChI=1S/C29H40O10/c1-16-9-23-28(12-19(16)31)14-36-26(34)10-17(2)20(32)13-35-21(18(3)30)7-5-6-8-25(33)39-22-11-24(38-23)29(15-37-29)27(22,28)4/h5-9,17-24,30-32H,10-15H2,1-4H3/b7-5+,8-6-/t17-,18+,19+,20-,21+,22+,23+,24+,27+,28+,29-/m0/s1

InChI Key

PYYBXMVTBWYBDY-WDDWFXKOSA-N

Isomeric SMILES

C[C@H]1CC(=O)OC[C@]23C[C@H](C(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\[C@@H](OC[C@@H]1O)[C@@H](C)O)C)O

Canonical SMILES

CC1CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1O)C(C)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baccharanoid B1 involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to a series of reactions, including cyclization, oxidation, and esterification .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry and process optimization may pave the way for more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Baccharanoid B1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Baccharanoid B1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of Baccharanoid B1 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

  • Selection Criteria: Choose analogs based on structural similarity (e.g., shared triterpenoid backbone) or functional overlap (e.g., shared biological targets).
  • Data Tables :
Compound Structure Bioactivity (IC50/EC50) Source Key Differences
Baccharanoid B1 [Insert structure] [Data from studies] Baccharis spp. Reference compound
Baccharanoid A1 [Insert structure] [Data] Baccharis spp. Modified hydroxyl groups
Oleanolic Acid [Insert structure] [Data] Olive oil Pentacyclic vs. triterpene
  • Key Findings :
    • Compare potency (e.g., lower IC50 in B1 vs. A1 for a specific enzyme inhibition) .
    • Discuss bioavailability, toxicity, or synthetic accessibility differences.

Referencing Guidelines

  • Use APA-style citations for academic sources (e.g., "this compound exhibits superior anti-inflammatory activity compared to Oleanolic Acid (Smith et al., 2023) ").
  • Ensure references are diversified (e.g., journals like Journal of Natural Products, Phytochemistry).

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